2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid
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Overview
Description
2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C8H8ClN3O2 and a molecular weight of 213.62 g/mol It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid typically involves the reaction of 2-chloropyrimidine with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration, washed with a suitable solvent, and dried under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups at position 2.
Oxidation Reactions: Oxidized or hydroxylated pyrimidine derivatives.
Reduction Reactions: Reduced pyrimidine derivatives.
Scientific Research Applications
2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in critical cellular processes . This inhibition can lead to the disruption of cellular functions, ultimately resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-4-(methylamino)pyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Chloro-4-(ethylamino)pyrimidine-5-carboxylic acid: Similar structure but with an ethyl group instead of a cyclopropyl group.
2-Chloro-4-(propylamino)pyrimidine-5-carboxylic acid: Similar structure but with a propyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-8-10-3-5(7(13)14)6(12-8)11-4-1-2-4/h3-4H,1-2H2,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGFQXFVANZYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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